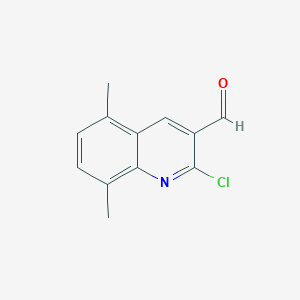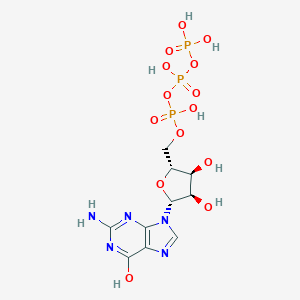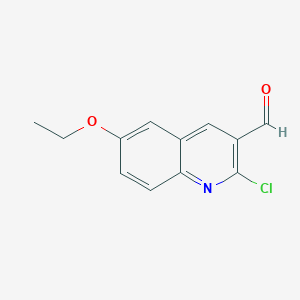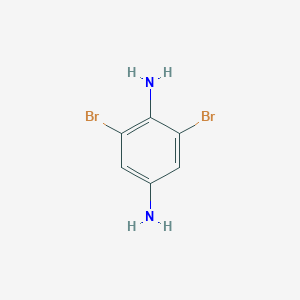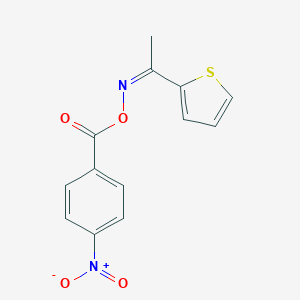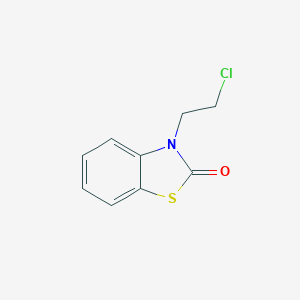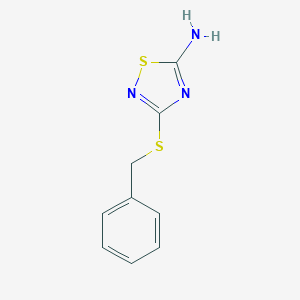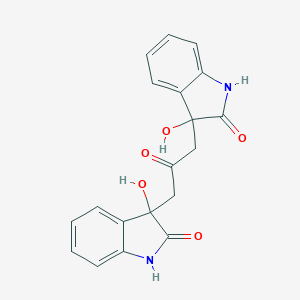![molecular formula C24H30N2OS B187176 3-cyclohexyl-2-(methylsulfanyl)-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one CAS No. 5647-70-1](/img/structure/B187176.png)
3-cyclohexyl-2-(methylsulfanyl)-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-cyclohexyl-2-(methylsulfanyl)-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one is a spirocyclic compound with potential applications in scientific research. This compound has been synthesized using various methods and has been shown to have promising biochemical and physiological effects.
Mechanism Of Action
The mechanism of action of 3-cyclohexyl-2-(methylsulfanyl)-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one is not fully understood. However, it has been suggested that this compound may inhibit the activity of enzymes involved in cell proliferation and induce apoptosis in cancer cells. It has also been suggested that this compound may act as a neuroprotective agent by reducing oxidative stress and inflammation in the brain.
Biochemical And Physiological Effects
3-cyclohexyl-2-(methylsulfanyl)-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one has been shown to have various biochemical and physiological effects. This compound has been shown to inhibit the growth of bacteria and fungi, as well as induce apoptosis in cancer cells. It has also been shown to have potential as a therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, this compound has been shown to have anti-inflammatory and antioxidant effects.
Advantages And Limitations For Lab Experiments
One advantage of using 3-cyclohexyl-2-(methylsulfanyl)-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one in lab experiments is its potential as a therapeutic agent for various diseases. Additionally, this compound has been shown to have antibacterial, antifungal, and antitumor activities, making it a useful compound for studying these areas. However, one limitation of using this compound in lab experiments is its limited solubility in water, which may make it difficult to work with in certain experiments.
Future Directions
There are several future directions for research on 3-cyclohexyl-2-(methylsulfanyl)-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one. One area of research could focus on the development of new synthesis methods for this compound, which may improve yields and make it more accessible for research. Another area of research could focus on the potential therapeutic applications of this compound for various diseases, including neurodegenerative diseases, cancer, and bacterial and fungal infections. Additionally, further research could be done to better understand the mechanism of action of this compound and its effects on cellular processes.
Synthesis Methods
The synthesis of 3-cyclohexyl-2-(methylsulfanyl)-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one has been achieved using various methods. One such method involves the reaction of 2-amino-3-cyclohexylquinazolin-4(3H)-one with methyl thioglycolate in the presence of sodium ethoxide. Another method involves the reaction of 2-amino-3-cyclohexylquinazolin-4(3H)-one with methyl 2-bromoacetate in the presence of potassium carbonate. Both methods have been shown to yield the desired compound with good yields.
Scientific Research Applications
3-cyclohexyl-2-(methylsulfanyl)-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one has potential applications in scientific research. This compound has been shown to have antibacterial, antifungal, and antitumor activities. It has also been shown to inhibit the growth of cancer cells and induce apoptosis. Additionally, this compound has been shown to have potential as a therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's.
properties
CAS RN |
5647-70-1 |
|---|---|
Product Name |
3-cyclohexyl-2-(methylsulfanyl)-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one |
Molecular Formula |
C24H30N2OS |
Molecular Weight |
394.6 g/mol |
IUPAC Name |
3-cyclohexyl-2-methylsulfanylspiro[6H-benzo[h]quinazoline-5,1'-cyclohexane]-4-one |
InChI |
InChI=1S/C24H30N2OS/c1-28-23-25-21-19-13-7-6-10-17(19)16-24(14-8-3-9-15-24)20(21)22(27)26(23)18-11-4-2-5-12-18/h6-7,10,13,18H,2-5,8-9,11-12,14-16H2,1H3 |
InChI Key |
PSQIOFZMBRXJNB-UHFFFAOYSA-N |
SMILES |
CSC1=NC2=C(C(=O)N1C3CCCCC3)C4(CCCCC4)CC5=CC=CC=C52 |
Canonical SMILES |
CSC1=NC2=C(C(=O)N1C3CCCCC3)C4(CCCCC4)CC5=CC=CC=C52 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



